托泊替康羧酸钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

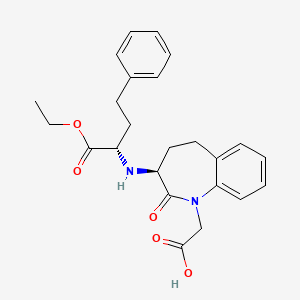

Topotecan Carboxylic Acid Sodium Salt, also known as Topotecan Carboxylic Acid Sodium Salt, is a useful research compound. Its molecular formula is C₂₃H₂₄N₃NaO₆ and its molecular weight is 461.44. The purity is usually 95%.

BenchChem offers high-quality Topotecan Carboxylic Acid Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Topotecan Carboxylic Acid Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌药物开发

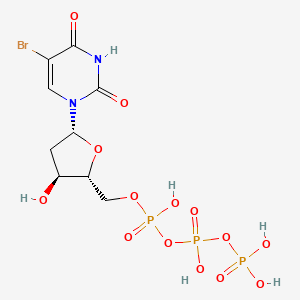

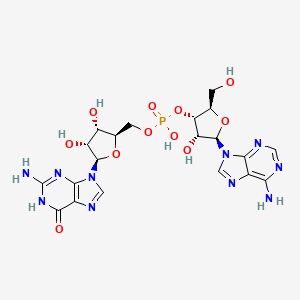

托泊替康羧酸钠盐: 是托泊替康的代谢产物,托泊替康是一种用于癌症治疗的药物。 它可以作为设计更有效、更具临床应用价值的抗癌药物的先导化合物 {svg_1}. 其独特的机制是抑制拓扑异构酶 I,拓扑异构酶 I 对于 DNA 复制和细胞分裂至关重要 {svg_2}. 这使得它成为开发新型抗癌疗法的宝贵化合物。

前药制剂

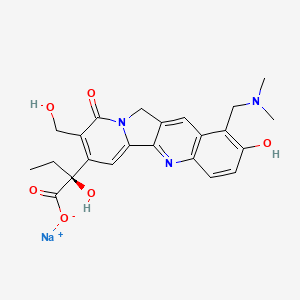

由于溶解度和稳定性问题,托泊替康的钠盐形式可以用于创建前药 {svg_3}. 前药是活性药物的修饰形式,可在体内代谢产生活性化合物,可能提供更好的溶解度或吸收率。

联合疗法研究

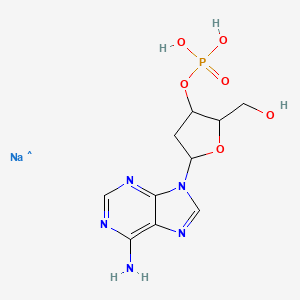

托泊替康及其衍生物正在被研究用于与其他抗癌药物联合使用 {svg_4}. 这种多药方法可以提高对抗恶性肿瘤的活性,提供更广泛的治疗选择。

抗病毒研究

除了其抗癌特性,托泊替康羧酸钠盐在抗病毒研究中也显示出潜力 {svg_5}. 它干扰 DNA 过程的能力可能在开发病毒感染治疗方法方面发挥作用。

抗原生动物活性

该化合物还显示出抗原生动物活性,表明它可以用于治疗由原生动物寄生虫引起的疾病 {svg_6}. 这扩展了其在肿瘤学以外的潜在应用。

生物技术生产

托泊替康的来源喜树碱的自然供应有限,导致了生物技术生产的努力 {svg_7}. 钠盐形式可能在这些努力中发挥作用,可能导致更可持续和可扩展的生产方法。

作用机制

Target of Action

Topotecan Carboxylic Acid Sodium Salt, a novel carboxylate metabolite of Topotecan , primarily targets DNA topoisomerases, type I . DNA topoisomerases are enzymes in the cell nucleus that regulate DNA topology (3-dimensional conformation) and facilitate nuclear processes such as DNA replication, recombination, and repair .

Biochemical Pathways

The primary biochemical pathway affected by Topotecan Carboxylic Acid Sodium Salt is the DNA replication process. By inhibiting topoisomerase I, it interrupts cell division processes . The interruption of these processes can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Topotecan is metabolized in the liver to N-demethylated metabolite . It is excreted in urine (51%; 3% as N-desmethyl topotecan) and feces (18%; 2% as N-desmethyl topotecan) . The elimination rate of topotecan is independent of the dose . The plasma kinetics of topotecan could be described best using an open two-compartment model with t1/2 (α) and t1/2 (β) of 8.1 (range 0.3 to 40.7) min and 132 (range 49 to 286) min, respectively .

Result of Action

The result of Topotecan Carboxylic Acid Sodium Salt’s action is the accumulation of cleavable complexes and single-strand DNA breaks . This leads to the interruption of cell division processes, which can result in cell death . This is particularly effective against rapidly dividing cells, such as those found in various types of cancer .

Action Environment

The action of Topotecan Carboxylic Acid Sodium Salt can be influenced by environmental factors such as pH. The lactone structure of topotecan, which is in equilibrium with the inactive ring-opened hydroxy acid, is essential for its activity . The open form predominates at physiological pH . Moreover, this ionic form preferentially binds to the human serum albumin (HSA), lowering the concentration of the accessible drug .

安全和危害

Topotecan, the parent compound, is known to have several adverse effects including hematologic toxicity, loss of appetite, nausea, vomiting, hair loss, stomatitis, diarrhea, headache, fever, constipation, transient elevated transaminase, breathing difficulties, hematuria, and electrocardiogram abnormalities .

生化分析

Biochemical Properties

Topotecan Carboxylic Acid Sodium Salt works by inhibiting the enzyme topoisomerase I, which is essential for DNA replication and repair . By preventing this enzyme from functioning correctly, the drug causes DNA damage, leading to cell death .

Cellular Effects

Topotecan Carboxylic Acid Sodium Salt has shown to be very active antitumor compound both in vitro and in animals . It has a unique mechanism of action involving inhibition of topoisomerase I which leads to the interruption of cell division processes .

Molecular Mechanism

Topotecan Carboxylic Acid Sodium Salt has the same mechanism of action as irinotecan and is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . Topoisomerase I relieves torsional strain in DNA by inducing reversible single strand breaks .

Temporal Effects in Laboratory Settings

The carboxylic acid or its sodium salt, even though soluble, has considerably lower antitumor potential as compared to Topotecan . Furthermore, this ionic form favorably binds to the human serum albumin, lowering the accessible drug concentration .

Metabolic Pathways

Hepatic metabolism of Topotecan, mediated by cytochrome P450 (CYP) isoenzymes, is of minor quantitative importance . Metabolic pathways include N-dealkylation (resulting in N-demethyltopotecan) and glucuronidation .

Subcellular Localization

It is known that Topotecan, the parent compound, acts in the cell nucleus to inhibit topoisomerase I .

属性

IUPAC Name |

sodium;(2S)-2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O6.Na/c1-4-23(32,22(30)31)16-8-18-20-12(9-26(18)21(29)15(16)11-27)7-13-14(10-25(2)3)19(28)6-5-17(13)24-20;/h5-8,27-28,32H,4,9-11H2,1-3H3,(H,30,31);/q;+1/p-1/t23-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNSEUWGSSBVQF-BQAIUKQQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=C(C(=O)N2CC3=CC4=C(C=CC(=C4CN(C)C)O)N=C3C2=C1)CO)(C(=O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N3NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676166 |

Source

|

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123949-08-6 |

Source

|

| Record name | Sodium (2S)-2-{1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl}-2-hydroxybutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)